methyl 4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate
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Overview
Description
Methyl 4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate is a complex organic compound that belongs to the class of thiazolo-triazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a phenylethenyl group
Preparation Methods
The synthesis of methyl 4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of dibenzoylacetylene with suitable thiosemicarbazide derivatives can yield the desired thiazolo-triazole structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or triazole rings, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Scientific Research Applications
Methyl 4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Methyl 4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate can be compared with other thiazolo-triazole derivatives. Similar compounds include:
- Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
- Methyl 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Biological Activity
Methyl 4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate is a complex organic compound with notable biological activities. Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit a wide range of pharmacological properties including antibacterial, antifungal, and anticancer activities. This article synthesizes available data on the biological activity of this specific compound.
Chemical Structure and Properties
The compound features a thiazole and triazole moiety which are known for their biological significance. The presence of the phenylethenyl group may enhance its interaction with biological targets.
Molecular Formula: C19H18N4O3S
Molecular Weight: 378.43 g/mol
Antibacterial Activity
Recent studies have demonstrated that compounds within the thiazolo-triazole family exhibit significant antibacterial properties. For instance:
- Study Findings: A derivative similar to this compound was tested against various bacterial strains. The minimum inhibitory concentrations (MICs) were significantly lower than those of conventional antibiotics like ampicillin and ciprofloxacin. The most potent derivatives showed MIC values as low as 0.004 mg/mL against Enterobacter cloacae and Staphylococcus aureus .
Antifungal Activity
The antifungal potential of this compound has also been explored:
- Activity Assessment: Compounds related to thiazolo-triazole structures exhibited good to excellent antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL. The most effective compounds were identified against Trichoderma viride and Aspergillus fumigatus .
Anticancer Activity
Thiazolo-triazole derivatives have shown promise in cancer research:
- Mechanism of Action: These compounds may inhibit specific cancer cell lines by inducing apoptosis or interfering with cell cycle progression. For example, some derivatives have been reported to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors in cancer cells .
Case Study 1: Antibacterial Efficacy
A study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that the presence of electron-withdrawing groups on the benzene ring enhanced antibacterial activity significantly .
Compound | MIC (mg/mL) | Bacterial Strain |
---|---|---|
5f | 0.004 | Enterobacter cloacae |
5g | 0.008 | Staphylococcus aureus |
5h | 0.012 | Escherichia coli |
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, several thiazolo-triazole derivatives were assessed for their efficacy against various fungal pathogens.
Compound | MIC (mg/mL) | Fungal Strain |
---|---|---|
15 | 0.004 | Trichoderma viride |
16 | 0.06 | Aspergillus fumigatus |
Properties
Molecular Formula |
C21H15N3O3S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
methyl 4-[(Z)-[6-oxo-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C21H15N3O3S/c1-27-20(26)16-10-7-15(8-11-16)13-17-19(25)24-21(28-17)22-18(23-24)12-9-14-5-3-2-4-6-14/h2-13H,1H3/b12-9+,17-13- |
InChI Key |
ZKHHCRDNTDJJHL-XTPUDKEYSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2 |
Origin of Product |
United States |
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